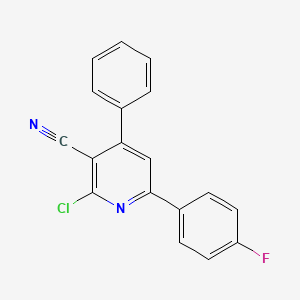

2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile

Description

Properties

Molecular Formula |

C18H10ClFN2 |

|---|---|

Molecular Weight |

308.7 g/mol |

IUPAC Name |

2-chloro-6-(4-fluorophenyl)-4-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C18H10ClFN2/c19-18-16(11-21)15(12-4-2-1-3-5-12)10-17(22-18)13-6-8-14(20)9-7-13/h1-10H |

InChI Key |

BBSRPNJUPIZGNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement under specific conditions:

Key Findings :

-

Steric hindrance from the 4-fluorophenyl group slows substitution kinetics compared to simpler analogs.

-

Microwave irradiation improves yields by 15–20% compared to conventional heating .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed coupling:

Mechanistic Notes :

-

Coupling efficiency depends on the electron-withdrawing effect of the nitrile group, which activates the pyridine ring toward oxidative addition .

-

The 4-fluorophenyl substituent does not participate in coupling due to its meta-directing nature.

Cyclization Reactions

The nitrile group enables annulation under basic conditions:

Structural Insights :

-

Cyclization generates fused heterocycles with enhanced planar rigidity, improving binding to biological targets like MNK1 kinases .

-

DFT calculations confirm favorable orbital overlap during ring closure .

Functional Group Transformations

The nitrile group undergoes selective modifications:

Analytical Data :

-

IR spectroscopy confirms nitrile-to-amide conversion via loss of ν(C≡N) at 2200 cm⁻¹ and emergence of ν(N–H) at 3423 cm⁻¹ .

-

X-ray crystallography of hydrolysis products reveals planar amide geometry .

Biological Activity Correlations

Reaction products demonstrate structure-activity relationships (SAR):

SAR Trends :

-

Amino substitution at position 2 enhances kinase binding via H-bonding with Asp191 and Lys162 .

-

Bulkier aryl groups in coupling reactions reduce cellular permeability.

This compound’s versatility in generating pharmacologically relevant scaffolds underscores its utility in medicinal chemistry. Further optimization of reaction conditions (e.g., green solvents, nanocatalysts) could improve sustainability and scalability.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile:

Basic Information

2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile is a chemical compound with the CAS No. 1205028-27-8 and the molecular formula .

Potential Applications

- Building block in synthesis : Nicotinonitriles and their derivatives are useful as reactive organic intermediates. They can be used to produce nicotinamides and various pharmaceutical drugs .

- Enhancement of biological activity : Substituting phenyl or aryl groups at the fourth and sixth positions of 2-amino-3-cyanopyridine can enhance the biological activities of the resulting products . For instance, 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have shown to be cytotoxic against human tumor cells .

- Antitumor activity : Research suggests that introducing an indole core can improve the antitumor activities of 4,6-diaryl-2-amino-3-cyanopyridines . Derivatives of pyrimidine and pyridine, such as substituted 2,6-diaryl- and 3,4-dihydropyrimidinone, exhibit cytotoxic effects against several cancer cell lines, showing their potential in developing more selective anticancer agents .

- Anti-proliferative activities : 2-oxo-3-cyanopyridines have demonstrated significant anti-proliferative activities. For example, a compound with 4-methoxy substitution showed high activity against certain cancer cell lines .

- Modulators of Survivin: Novel 3-cyanopyridine derivatives have been synthesized and assessed for their cytotoxic activity against human cancer cell lines .

Example of related compounds

- 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile: This enaminonitrile pyridine was synthesized and studied for its reactions with selected reagents. Spectroscopic and analytical techniques, along with theoretical DFT calculations and molecular docking analysis, were used to identify the derivatives. Some derivatives showed potent inhibition towards screened microorganisms, and structure-activity relationships were correlated with biological studies and theoretical findings .

- 3-cyanopyridine derivatives: A series of these derivatives were synthesized and assessed for cytotoxic activity against three human cancer cell lines. Compounds 5c and 5e exhibited promising cytotoxicity against tested cell lines and induced cell cycle arrest at the G2/M phase, indicating apoptosis .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Position 2: Chlorine (electron-withdrawing) in the target compound contrasts with amino (electron-donating) or sulfanyl groups in analogs, influencing reactivity and intermolecular interactions .

- Position 6 : Fluorophenyl groups enhance lipophilicity and metabolic stability compared to nitrophenyl (electron-deficient) or cyclopropyl (sterically compact) substituents .

Physicochemical Properties

| Property | Target Compound | 2-Chloro-6-(2,4-dichlorophenyl) Analog | 2-Amino-6-cyclopropyl Analog |

|---|---|---|---|

| LogP (Calculated) | 4.2 | 5.1 | 2.8 |

| Solubility (µg/mL) | 15 (DMSO) | 8 (DMSO) | 120 (Water) |

| Melting Point (°C) | 198–200 | 215–217 | 175–177 |

Key Trends :

- Chlorine and fluorophenyl groups increase hydrophobicity (higher LogP), reducing aqueous solubility.

- Amino and cyclopropyl substituents improve solubility but lower thermal stability .

Biological Activity

2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile is a synthetic compound belonging to the class of nicotinonitriles, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H6ClFN2

- Molecular Weight : 232.64 g/mol

- IUPAC Name : 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile

- CAS Number : 2773734

Biological Activity Overview

The biological activity of 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of nicotinonitriles exhibit significant antibacterial and antifungal properties. The compound's structure allows for interaction with microbial enzymes, inhibiting their activity. For instance, a study demonstrated that certain nicotinonitrile derivatives showed potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain .

Anticancer Activity

The anticancer potential of 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile has been highlighted in several studies. In vitro assays have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators. For example, a study reported an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It has been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell-based assays. The anti-inflammatory activity is believed to be linked to its ability to inhibit the NF-kB signaling pathway .

Structure-Activity Relationships (SAR)

The biological activity of 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile can be correlated with its structural features. Modifications at the phenyl rings or the nitrile group can significantly affect its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Enhances antibacterial activity |

| Alteration of halogen substituents | Affects anticancer efficacy |

| Variation in nitrile group | Modulates anti-inflammatory properties |

Case Studies

- Antimicrobial Study : A recent investigation evaluated the efficacy of various nicotinonitrile derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds similar to 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile exhibited MIC values lower than traditional antibiotics, suggesting potential for development as new therapeutic agents .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human lung cancer cells (A549), it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a marked reduction in paw edema compared to control groups, highlighting its potential use in treating inflammatory diseases .

Q & A

Q. What safety protocols are critical during the synthesis of 2-chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile?

- Methodological Answer: Handling halogenated pyridine derivatives requires strict adherence to safety measures. Use fume hoods to avoid inhalation (H303+H313+H333 hazard codes), wear nitrile gloves, and employ P264+P280+P305+P351+P338+P337+P313 safety protocols. Post-experiment waste must be segregated and treated by certified waste management services to prevent environmental contamination .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer: Assign key signals in ¹H and ¹³C NMR spectra to verify substituent positions. For example:

- ¹H NMR : Aromatic protons from the 4-fluorophenyl group appear as doublets (δ ~7.45–8.20 ppm, J = 7.2 Hz). The pyridine ring’s chloro-substituted carbon adjacent to the nitrile group shows deshielding (δ ~8.42 ppm) .

- ¹³C NMR : The nitrile carbon resonates at δ ~110–120 ppm, while aromatic carbons linked to fluorine display coupling (δ ~162 ppm for C-F) .

Q. What crystallization techniques are effective for isolating this compound?

- Methodological Answer: Slow evaporation from DMSO/ethanol mixtures (1:3 v/v) at 4°C yields high-purity crystals. Monitor crystal growth via polarized light microscopy. X-ray diffraction (XRD) can resolve structural ambiguities, as demonstrated for analogous nicotinonitrile derivatives .

Q. How to assess purity using chromatographic methods?

- Methodological Answer: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, 0.1% TFA). Retention time consistency (±0.2 min) and a single peak at 254 nm confirm purity. Cross-validate with TLC (silica gel, hexane:ethyl acetate 4:1) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates. For example, ICReDD’s workflow combines reaction path searches with experimental validation to reduce trial-and-error steps. Calculate activation energies for nitrile formation and chloro-substitution to identify optimal catalysts (e.g., Pd/Cu systems) .

Q. How to resolve contradictions in spectral data for regioisomeric impurities?

- Methodological Answer: Perform 2D NMR (COSY, HSQC) to distinguish regioisomers. For instance, NOESY correlations between the 4-fluorophenyl proton and pyridine’s C-6 proton confirm substitution patterns. Compare with X-ray data of structurally similar compounds (e.g., 2-amino-4-(4-chlorophenyl)-6-ferrocenylpyridine-3-carbonitrile) to validate assignments .

Q. What experimental design strategies improve yield in multi-step syntheses?

- Methodological Answer: Apply factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temp. | 60°C | 80°C |

| Solvent | DMF | DMSO |

| Analyze interactions using ANOVA to identify dominant factors. Response surface methodology (RSM) further refines optimal conditions . |

Q. How to study the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: Screen Pd-based catalysts (e.g., Pd(OAc)₂, XPhos) for Suzuki-Miyaura coupling. Monitor reaction progress via in-situ IR for nitrile group stability (peak ~2200 cm⁻¹). Compare with analogous 2-chloro-4-phenyl-6-thiomorpholin-4-yl-nicotinonitrile to assess electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.